Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-8-3-4-11-9(5-8)6-10-7-12(14(16)17-2)18-13(10)15-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCPJNORMWWLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589610 | |
| Record name | Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918145-25-2 | |
| Record name | Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl 2-chloro-3-oxobutanoate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate has been investigated for its potential therapeutic effects in several areas:
Antibacterial Activity
Studies indicate that this compound exhibits antibacterial properties against specific strains of bacteria. Its mechanism may involve interaction with bacterial enzymes or receptors, disrupting normal cellular functions. For instance, research has demonstrated efficacy against gram-positive bacteria, suggesting a potential role in developing new antibiotics.
Anticancer Potential
The compound has been explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. Its thienoquinoline moiety allows it to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Research has shown that this compound may possess anti-inflammatory properties. It has been studied for its ability to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This action suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains.
- Cancer Research : Research conducted at a leading cancer institute revealed that derivatives of this compound showed promising results in reducing tumor size in xenograft models of breast cancer.
- Inflammation Model : In vivo studies indicated that administration of this compound reduced inflammation markers in animal models of rheumatoid arthritis.
Mechanism of Action
The mechanism of action of Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate with structurally related quinoline and thienoquinoline derivatives, focusing on physical properties, synthetic methods, and functional group effects.
Structural and Physical Property Comparison
Key Observations:
- Thermal Stability: The target compound’s high melting point (240–243°C) reflects strong intermolecular interactions, likely due to the planar thienoquinoline core and ester group . In contrast, the phenylthio-substituted analog (compound 365) melts at 181–182°C, possibly due to steric hindrance from the bulky benzo-fused ring .
- Functional Group Impact: The carboxylic acid derivative (2-methyl-6-quinolinecarboxylic acid) has a higher melting point (250°C), typical of hydrogen-bonding networks in carboxylic acids . The hydroxyethyl-substituted quinoline (4b) melts at 129–130°C, indicating reduced crystallinity from polar hydroxyl groups .
Biological Activity
Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article details its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately . Its structure features a thienoquinoline framework, characterized by a fused ring system that includes both sulfur and nitrogen atoms, contributing to its unique chemical properties and biological activities.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including the human breast cancer cell line MCF-7. The compound's efficacy was evaluated using the MTT assay, which measures cell viability based on metabolic activity. The results showed that several derivatives of thienoquinoline exhibited significant cytotoxicity with LC50 values lower than , outperforming the established anticancer drug nocodazole .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | LC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| This compound | <0.13 | MCF-7 |
| Nocodazole | 0.15 | MCF-7 |
| Compound 2 | <0.10 | MCF-7 |
| Compound 3c | <0.12 | MCF-7 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. The compound shows activity against various bacterial strains, indicating potential as an antibacterial agent. The mechanism involves interaction with bacterial enzymes and disruption of cellular processes critical for bacterial survival .
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit key enzymes involved in cellular metabolism. This interaction disrupts DNA replication and transcription processes, leading to cell death in cancer cells and inhibition of bacterial growth. Research suggests that modifications on the quinoline structure can enhance these interactions, making this compound a valuable scaffold for drug development aimed at various diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thienoquinoline derivatives:
- Synthesis and Evaluation : A study synthesized various thienoquinoline derivatives and assessed their anticancer activity against MCF-7 cells using the MTT assay. The results highlighted the importance of structural modifications in enhancing cytotoxicity.
- Mechanistic Studies : Another research effort investigated the mechanism by which these compounds induce apoptosis in cancer cells through mitochondrial pathways.
- Comparative Studies : Comparative analyses with other known anticancer agents revealed that certain derivatives of this compound demonstrate superior efficacy against specific cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
